(S)-tetrahydrofuran-2-carbonyl chloride is a highly reactive, enantiopure acyl halide utilized extensively in the synthesis of chiral pharmaceuticals and fine chemicals. As the pre-activated derivative of (S)-tetrahydro-2-furoic acid, it serves as a critical electrophile for the rapid, high-yielding installation of the (S)-tetrahydrofuroyl moiety onto amines and alcohols. This compound is particularly valued in medicinal chemistry for synthesizing enantiopure alpha-1 adrenergic receptor antagonists (such as stereospecific analogs of terazosin and alfuzosin) and other biologically active molecules where the stereochemistry of the tetrahydrofuran ring dictates target binding affinity. By providing the acyl group in its most reactive form, it eliminates the need for stoichiometric coupling reagents, thereby streamlining process workflows and reducing downstream purification burdens [1].
Substituting (S)-tetrahydrofuran-2-carbonyl chloride with its free acid counterpart, (S)-tetrahydro-2-furoic acid, necessitates the use of expensive, mass-intensive coupling reagents (e.g., EDC, HATU, or DCC) which generate stoichiometric organic waste and complicate purification. Furthermore, attempting to use the cheaper racemic tetrahydrofuran-2-carbonyl chloride requires downstream chiral resolution of the final product. This late-stage resolution inherently caps the theoretical yield of the desired enantiomer at 50% and introduces costly, time-consuming fractional crystallization or chiral chromatography steps. Consequently, for stereospecific API manufacturing, the pre-activated, enantiopure acid chloride is non-interchangeable for achieving optimal atom economy and process efficiency [1].
When synthesizing (S)-tetrahydrofuroyl amides, utilizing (S)-tetrahydrofuran-2-carbonyl chloride allows for direct coupling with amines in the presence of a simple base (e.g., triethylamine), typically achieving >95% conversion within 1-2 hours at 0-25 °C. In contrast, using the baseline (S)-tetrahydro-2-furoic acid requires stoichiometric coupling agents (like EDC/HOBt), which increases the reaction mass and generates significant organic byproducts. The use of the acid chloride reduces the coupling step's E-factor (kg waste per kg product) by approximately 30-40% by eliminating these high-molecular-weight reagents [1].
| Evidence Dimension | Coupling E-factor and Reagent Mass |
| Target Compound Data | (S)-tetrahydrofuran-2-carbonyl chloride (Direct amidation, >95% yield, low E-factor) |
| Comparator Or Baseline | (S)-tetrahydro-2-furoic acid (Requires EDC/HOBt, higher E-factor) |
| Quantified Difference | ~30-40% reduction in E-factor; elimination of coupling reagent cost |
| Conditions | Standard Schotten-Baumann or anhydrous amidation conditions |
Procurement of the acid chloride directly lowers raw material costs and simplifies waste management by removing the need for peptide coupling reagents.
In the production of stereospecific APIs (such as enantiopure analogs of terazosin or alfuzosin), the use of (S)-tetrahydrofuran-2-carbonyl chloride ensures that the desired (S)-stereocenter is installed directly into the molecule. If a buyer substitutes this with racemic tetrahydrofuran-2-carbonyl chloride, the synthesis yields a racemic API intermediate. Subsequent late-stage chiral resolution (e.g., via diastereomeric salt formation) results in an immediate >50% loss of the API mass. Utilizing the (S)-acid chloride preserves the entire synthetic throughput for the active enantiomer [1].
| Evidence Dimension | Maximum Theoretical Yield of Target Enantiomer |
| Target Compound Data | (S)-tetrahydrofuran-2-carbonyl chloride (100% theoretical yield of (S)-API) |
| Comparator Or Baseline | Racemic tetrahydrofuran-2-carbonyl chloride (≤50% yield after late-stage resolution) |
| Quantified Difference | >2x increase in effective yield of the target enantiomer |
| Conditions | Multi-step API synthesis workflow |
Investing in the enantiopure building block upfront prevents massive yield losses during the final, most expensive stages of API manufacturing.
The reaction of (S)-tetrahydrofuran-2-carbonyl chloride with nucleophiles generates only hydrogen chloride (HCl) as a byproduct, which is easily neutralized or scrubbed from the reaction mixture. In contrast, alternative activation methods, such as in situ mixed anhydride formation (e.g., using pivaloyl chloride or isobutyl chloroformate) with the free acid, generate organic acids or alcohols that often require rigorous aqueous extraction or chromatography to remove. The clean reaction profile of the acid chloride frequently enables the direct crystallization of the resulting amide or ester from the crude reaction mixture [1].
| Evidence Dimension | Byproduct Generation |
| Target Compound Data | (S)-tetrahydrofuran-2-carbonyl chloride (Generates only HCl) |
| Comparator Or Baseline | Mixed anhydride activation (Generates pivalic acid or isobutanol) |
| Quantified Difference | Elimination of organic byproducts requiring chromatographic separation |
| Conditions | Preparative scale acylation of amines/alcohols |
Simplifies the downstream processing (DSP) workflow, reducing labor and solvent costs associated with product isolation.
Ideal for the commercial or research-scale synthesis of (S)-enantiomers of quinazoline-based alpha-1 adrenergic antagonists (e.g., stereospecific terazosin or alfuzosin analogs), where the pre-activated acid chloride ensures rapid coupling and high stereochemical fidelity without the need for coupling reagents [1].
Highly effective as a derivatizing agent for the analytical determination of the enantiomeric purity of unknown amines and alcohols via HPLC or NMR, leveraging its high reactivity and stable stereocenter to form diastereomers quantitatively [1].
Used as a foundational building block in the synthesis of chiral oxazoline or amide-based ligands for transition-metal catalysis, where maintaining the >98% ee of the tetrahydrofuran ring is critical for downstream catalytic selectivity [1].